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Abstract: The initial query for "Protein kinase inhibitor 16" is ambiguous. However, based on

common nomenclature in the field, this guide focuses on the well-characterized and highly

significant tumor suppressor protein p16, also known as p16INK4a or Cyclin-Dependent Kinase

Inhibitor 2A (CDKN2A).[1][2] This protein is a critical regulator of the cell cycle, and its

inactivation is a frequent event in a wide variety of human cancers.[1][3] This technical guide

provides a comprehensive overview of p16 homologs across different species, detailing

methods for their identification, comparative sequence analysis, and the conserved signaling

pathways in which they participate.

Introduction to p16 (CDKN2A/INK4a)
The p16 protein is a key tumor suppressor that functions by inhibiting cyclin-dependent kinases

4 and 6 (CDK4 and CDK6).[2][4] This inhibition prevents the phosphorylation of the

Retinoblastoma protein (pRb), thereby keeping it in an active, hypophosphorylated state.[3][5]

Active pRb sequesters the E2F family of transcription factors, which in turn blocks the

transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[1]

[3] Through this mechanism, p16 acts as a crucial brake on cell proliferation. The gene

encoding p16, CDKN2A, is located on human chromosome 9p21 and is frequently mutated,

deleted, or silenced in numerous human cancers.[3][6]

The CDKN2A locus is complex, encoding another distinct tumor suppressor, p14ARF (p19ARF

in mice), through the use of an alternative reading frame.[3][7] While they share some exons,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15586323?utm_src=pdf-interest
https://www.benchchem.com/product/b15586323?utm_src=pdf-body
https://en.wikipedia.org/wiki/P16
https://www.betalifesci.com/blogs/news/p16-key-roles-and-importance
https://en.wikipedia.org/wiki/P16
https://pmc.ncbi.nlm.nih.gov/articles/PMC3127263/
https://www.betalifesci.com/blogs/news/p16-key-roles-and-importance
https://pubmed.ncbi.nlm.nih.gov/8880901/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3127263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6816386/
https://en.wikipedia.org/wiki/P16
https://pmc.ncbi.nlm.nih.gov/articles/PMC3127263/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3127263/
https://www.researchgate.net/publication/328960660_Regulation_of_Tumor_Suppressor_Gene_CDKN2A_and_Encoded_p16-INK4a_Protein_by_Covalent_Modifications
https://pmc.ncbi.nlm.nih.gov/articles/PMC3127263/
https://www.researchgate.net/publication/221923821_Tumor_Suppressor_Gene_p16INK4ACDKN2A_and_Its_Role_in_Cell_Cycle_Exit_Differentiation_and_Determination_of_Cell_Fate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


p16INK4a and p14ARF are structurally and functionally distinct proteins.[3] This guide will

focus specifically on the homologs of the p16INK4a protein.

Identification and Characterization of p16 Homologs
Homologs are genes that share a common evolutionary ancestor. They can be further

classified as orthologs (genes in different species that evolved from a common ancestral gene

through speciation) or paralogs (genes within the same species that arose from a gene

duplication event).[8][9] Identifying orthologs of p16 is critical for comparative genomics,

understanding the evolution of the p16-Rb pathway, and for using model organisms to study

human cancers.[8]

Data Presentation: p16 Orthologs in Selected Species
The identification of orthologs is a cornerstone for the functional annotation of newly

sequenced genomes. The table below presents a summary of known or predicted p16

orthologs in various species, retrieved from NCBI and Ensembl databases. Sequence identity

is a measure of the percentage of identical amino acid residues between the human p16

protein and its ortholog in the respective species.
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Species
Common
Name

Gene
Symbol

NCBI
HomoloG
ene ID

Ensembl
Ortholog
ID

Protein
Accessio
n (NCBI)

Sequence
Identity to
Human
p16

Homo

sapiens
Human CDKN2A 55430

ENSG0000

0147889

NP_00006

8.1
100%

Mus

musculus
Mouse Cdkn2a 55430

ENSMUSG

000000742

63

NP_03166

5.1
~55-60%

Rattus

norvegicus
Rat Cdkn2a 55430

ENSRNOG

000000161

04

NP_00110

0371.1
~55-60%

Canis

lupus

familiaris

Dog CDKN2A 55430

ENSCAFG

000000149

02

NP_00100

3129.1
~70-75%

Gallus

gallus
Chicken CDKN2A 55430

ENSGALG

000000085

81

NP_99066

6.1
~35-40%

Danio rerio Zebrafish cdkn2a/b 147572

ENSDARG

000000212

72

NP_57173

2.1
~30-35%

Note: Sequence identity percentages are approximate and can vary slightly based on the

alignment algorithm and isoforms used. Data is compiled from NCBI and Ensembl databases.

[10][11][12]

Experimental and Computational Protocols
The identification and validation of homologs involve a combination of computational (in silico)

and experimental approaches.

In Silico Homolog Identification Protocol
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This protocol outlines a standard bioinformatics workflow for identifying putative orthologs of a

query protein sequence.

Sequence Retrieval: Obtain the reference protein sequence of human p16 (e.g., from

UniProt: P42771 or NCBI: NP_000068.1).[13]

Homology Search:

Use the Basic Local Alignment Search Tool (BLAST), specifically BLASTp (protein-protein

BLAST), to search for similar sequences in protein databases of other species (e.g., the

NCBI non-redundant (nr) protein database).[14][15]

The "reciprocal best hit" method is a common strategy to identify orthologs. In this

approach, if a BLAST search of human p16 against the mouse genome identifies the

mouse p16 as the top hit, a subsequent BLAST of the mouse p16 against the human

genome should identify human p16 as its best hit.[8][16]

Multiple Sequence Alignment (MSA):

Collect the sequences of putative homologs identified in the previous step.

Perform an MSA using tools like Clustal Omega or MAFFT. This aligns all the sequences

together, highlighting conserved regions and variations.

Phylogenetic Analysis:

Use the MSA to construct a phylogenetic tree with software like RAxML or IQ-TREE.[17]

The resulting tree will show the evolutionary relationships between the sequences, which

can help confirm orthologous relationships. Orthologs should generally cluster together

according to the known species phylogeny.[8]

Domain and Motif Analysis:

Analyze the protein sequences for conserved domains. p16 is characterized by the

presence of multiple ankyrin repeats, which are crucial for its interaction with CDK4/6.[4][6]

The conservation of these domains across species provides further evidence of orthology.
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Experimental Validation of Homologs
While in silico methods are powerful for predicting homologs, experimental validation can

confirm their functional equivalence.

Gene Expression Analysis:

Northern Blot or RT-qPCR: These techniques can be used to verify the expression of the

predicted homolog's mRNA in the tissues of the target organism.

Western Blot: Using an antibody that cross-reacts with the homolog (or a species-specific

antibody), one can confirm the expression of the protein at the correct molecular weight.

Functional Complementation Assays:

Express the identified homolog from a model organism (e.g., mouse p16) in human cells

that lack functional p16.

Assess whether the homolog can restore the p16-dependent cell cycle arrest. This can be

measured by techniques like flow cytometry to analyze cell cycle distribution or by colony

formation assays to assess proliferation.

Protein-Protein Interaction Studies:

Co-immunoprecipitation (Co-IP): Demonstrate that the homolog can physically interact

with the target organism's CDK4 or CDK6, mirroring the interaction of human p16 with its

partners.

In vitro binding assays: Use purified recombinant proteins of the homolog and its target

kinase to directly measure their binding affinity.

Visualization of Workflows and Pathways
Signaling Pathway of p16
The canonical p16 signaling pathway is highly conserved in vertebrates. It acts as a critical

checkpoint to prevent uncontrolled cell proliferation.[18] Stress signals, such as oncogene

activation, lead to the upregulation of p16. p16 then binds to CDK4 and CDK6, preventing them
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from forming active complexes with Cyclin D.[19][20] This maintains the retinoblastoma protein

(pRb) in its active, hypophosphorylated state, where it binds to the transcription factor E2F,

blocking the expression of genes necessary for S-phase entry and thus arresting the cell cycle

in G1.[18][21]
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Caption: The canonical p16-Rb signaling pathway leading to G1 cell cycle arrest.

Experimental Workflow for Homolog Identification
The process of identifying and validating homologs follows a structured workflow, beginning

with computational analysis and often culminating in experimental verification.[15][22] This

systematic approach ensures a high degree of confidence in the identified orthologous

relationships.
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Experimental Validation

1. Query Protein Sequence
(e.g., Human p16)
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7. Validated Ortholog
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Caption: A generalized workflow for the identification and validation of protein homologs.

Conclusion
The tumor suppressor p16 (CDKN2A/INK4a) and its associated cell cycle control pathway are

highly conserved across a wide range of species. Understanding the homologs of p16 in

different organisms is crucial for cancer research, providing valuable insights into tumor
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suppression mechanisms and enabling the use of model organisms for preclinical studies. The

systematic application of the bioinformatic and experimental protocols detailed in this guide

allows for the robust identification and functional characterization of these essential orthologs,

paving the way for further discoveries in cancer biology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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